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Abstract

This technical guide provides a comprehensive analysis of the early clinical trial data for Lente
insulin, an intermediate-acting insulin formulation developed in the 1950s. Aimed at
researchers, scientists, and drug development professionals, this document synthesizes key
guantitative data from foundational studies, details the experimental protocols employed, and
visually represents the logical flow of these early clinical investigations. The development of
Lente insulin, a zinc-insulin suspension, marked a significant advancement in the management
of diabetes mellitus, offering a longer duration of action compared to earlier insulin
preparations. This guide serves as a technical resource, consolidating historical clinical data
and methodologies to inform current research and development in insulin therapeutics.

Introduction

Lente insulin, a formulation of 30% amorphous semilente insulin and 70% crystalline ultralente
insulin, was introduced in the 1950s as a novel intermediate-acting insulin.[1] Its development
by Novo Nordisk was a significant step forward from protamine zinc insulin (PZI) and neutral
protamine Hagedorn (NPH) insulin, as it achieved a prolonged effect through the use of zinc
acetate to create insulin crystals of varying sizes, thus modulating absorption without the need
for a foreign protein like protamine.[1] Initially derived from porcine and bovine sources,
recombinant human versions became available in the 1980s.[1] This guide focuses on the early
clinical data that established the efficacy and safety profile of Lente insulin.
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Pharmacokinetic and Pharmacodynamic Profile

Early studies established the intermediate-acting nature of Lente insulin, with an onset of
action between 1 to 3 hours, a peak effect at 6 to 12 hours, and a duration of action of 10 to 16
hours.[1] The pharmacokinetic variability, however, was a noted characteristic, with day-to-day
differences in absorption and a less predictable peak compared to modern insulin analogs.[1]

Clinical Efficacy and Glycemic Control

The primary goal of early clinical trials was to assess the efficacy of Lente insulin in managing
blood glucose levels in patients with diabetes mellitus. Later comparative studies provided
more detailed quantitative data on its performance relative to other available insulins, such as
NPH and Ultralente.

Table 1: Comparative Glycemic Control Data from
Clinical Trials

. . Ultralente o
Parameter Lente Insulin NPH Insulin | i Citation
nsulin

Glycosylated
Hemoglobin 9.3+0.1 9.2+0.1 9.3+£0.2 [2][3]
(HbA1c) (%)

Fasting Blood
Glucose 9.0+0.5 8.8+0.5 6.6 +0.5 [2][3]
(mmol/L)

Mean Blood
Glucose 76+0.3 8.2+0.3 - [2]
(mmol/L)

Data are presented as mean + standard error.

Table 2: Daily Insulin Dosage in Comparative Trials
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] . Ultralente o
Parameter Lente Insulin NPH Insulin | i Citation
nsulin

Total Daily
Insulin Dose 57.2+£0.6 56.3+£0.6 - [2]
(U/day)

Evening
Intermediate-

) 17.0+£0.3 17.0+£0.3 149+0.8 [2][3]
Acting Dose

(U/day)

Data are presented as mean + standard error.

Experimental Protocols of Early Clinical Trials

Detailed protocols from the initial 1950s trials are not extensively documented in readily
available literature. However, insights can be gleaned from later, more thoroughly described
studies that built upon these early methodologies. The following represents a synthesized
protocol based on available information from the 1970s and later comparative trials.

Patient Population and Selection

Early trials included patients with insulin-dependent diabetes mellitus. In a 1973 study, patients
were categorized into newly diagnosed diabetics and long-term diabetics who were transferred
from conventional insulin preparations. Selection criteria for transfer often included clinical
conditions such as high insulin requirements, insulin allergy, and lipoatrophy.

Study Design

Many of the later, well-documented studies comparing Lente insulin to other insulins utilized a

double-blind, crossover design. For instance, a notable study involved an initial run-in period of
two months, after which 82 patients were randomized to receive either NPH or Lente insulin in
a twice-daily regimen.[2] Patients were monitored monthly and crossed over to the other insulin
preparation after five months of treatment.[2]

Treatment Regimen
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Patients were typically hospitalized for an initial period of about two weeks for thorough
examination and stabilization of therapy. The daily diet was standardized, for example, to 2000-
2500 kcal with a composition of 20% proteins, 40% fats, and 40% carbohydrates. Following
hospitalization, patients returned for monthly check-ups.

Efficacy and Safety Assessments

e Glycemic Control: Assessed through measurements of fasting blood glucose, 24-hour urine
glucose excretion, and later, glycosylated hemoglobin (HbA1c).

e Immunogenicity: The antigenicity of the insulin preparations was evaluated by determining
the total extractable serum insulin via radioimmunoassay and the 1-125 insulin-binding of
serum IgG through radio-immunoelectrophoresis.

e Adverse Events: Hypoglycemic events were recorded in patient diaries and categorized
based on severity (e.g., self-treated, requiring assistance, requiring medical intervention).[2]
Other adverse effects like lipoatrophy were also monitored.

Visualizations
Experimental Workflow

The following diagram illustrates a generalized workflow for the early comparative clinical trials
of Lente insulin.
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Phase 1: Screening and Run-in

Patient Screening
(Insulin-Dependent Diabetes)

2-Month Run-in Period
(Standardized Insulin Regimen)

Phase 2: Randomization

Phase 3: Treatment Periods (Cv rossover Design)

Group A: 5 Months
(Lente Insulin Regimen)

Group B: 5 Months
(NPH Insulin Regimen)

Crossover

Group A: 5 Months Group B: 5 Months
(NPH Insulin Regimen) (Lente Insulin Regimen)

Phase 4: l\éonitoring and Da

T
ta Collection

——————————— Monthly Clinic Visits

Data Collection:
- Glycosylated Hemoglobin
- Fasting & Mean Blood Glucose
- Insulin Dosage
- Hypoglycemic Events

Statistical Analysis and Comparison of Regimens

Click to download full resolution via product page

A generalized workflow for early comparative clinical trials of Lente insulin.
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Conclusion

The early clinical trials of Lente insulin were pivotal in establishing it as a viable intermediate-
acting insulin for the management of diabetes. While the methodologies of the initial 1950s
studies were less rigorously documented than modern trials, subsequent comparative studies
provide valuable quantitative data on its efficacy and safety relative to other insulin
preparations of the era. The development of Lente insulin represented a significant milestone
in the evolution of insulin therapy, paving the way for more advanced and predictable insulin
analogs. This technical guide serves as a consolidated resource for understanding the
foundational clinical data that supported the use of Lente insulin for several decades.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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